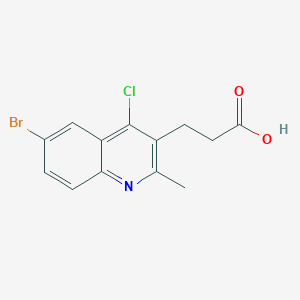![molecular formula C11H14F3NO2S B5852290 N,N-diethyl-4-[(trifluoromethyl)sulfonyl]aniline](/img/structure/B5852290.png)
N,N-diethyl-4-[(trifluoromethyl)sulfonyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-diethyl-4-[(trifluoromethyl)sulfonyl]aniline, also known as DTSA or DNTB, is a chemical compound that has gained significant attention in the scientific community due to its unique properties. It is an organic molecule that contains a trifluoromethylsulfonyl group and an aniline group, making it a versatile compound that can be used in various applications.
Mécanisme D'action
N,N-diethyl-4-[(trifluoromethyl)sulfonyl]aniline acts as a fluorescent probe by undergoing a reaction with ROS, resulting in the formation of a fluorescent product. The mechanism of this reaction involves the conversion of the trifluoromethylsulfonyl group into a sulfonyl radical, which then reacts with ROS to form the fluorescent product.
Biochemical and Physiological Effects:
N,N-diethyl-4-[(trifluoromethyl)sulfonyl]aniline has been shown to have minimal toxicity and does not significantly affect cellular functions. It has been used in various cell-based assays to study the effects of ROS on cellular processes, including apoptosis and cell signaling.
Avantages Et Limitations Des Expériences En Laboratoire
N,N-diethyl-4-[(trifluoromethyl)sulfonyl]aniline has several advantages for use in lab experiments. It is a highly sensitive probe for the detection of ROS, making it ideal for studying oxidative stress in cells. It is also relatively easy to synthesize and has minimal toxicity. However, N,N-diethyl-4-[(trifluoromethyl)sulfonyl]aniline has limitations as well. Its fluorescence is pH-dependent, which can affect its sensitivity in certain environments. Additionally, its fluorescence can be quenched by certain compounds, which can affect its accuracy in detecting ROS.
Orientations Futures
There are several future directions for research involving N,N-diethyl-4-[(trifluoromethyl)sulfonyl]aniline. One potential application is in the development of new therapies for diseases related to oxidative stress, such as Alzheimer's disease and Parkinson's disease. N,N-diethyl-4-[(trifluoromethyl)sulfonyl]aniline could also be used in the development of new imaging techniques for the detection of ROS in vivo. Additionally, there is potential for the development of new derivatives of N,N-diethyl-4-[(trifluoromethyl)sulfonyl]aniline with improved properties for specific applications.
Méthodes De Synthèse
N,N-diethyl-4-[(trifluoromethyl)sulfonyl]aniline can be synthesized through a process called the Buchwald-Hartwig cross-coupling reaction. This involves the reaction of an aryl halide with an amine in the presence of a palladium catalyst and a base. The reaction results in the formation of an aryl-amine bond, which is the basis for the synthesis of N,N-diethyl-4-[(trifluoromethyl)sulfonyl]aniline.
Applications De Recherche Scientifique
N,N-diethyl-4-[(trifluoromethyl)sulfonyl]aniline has been extensively used in scientific research due to its unique properties. It has been used as a fluorescent probe for the detection of reactive oxygen species (ROS) in living cells. It has also been used as a labeling agent for proteins and peptides, enabling their detection and quantification.
Propriétés
IUPAC Name |
N,N-diethyl-4-(trifluoromethylsulfonyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3NO2S/c1-3-15(4-2)9-5-7-10(8-6-9)18(16,17)11(12,13)14/h5-8H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOZBCWVNFLUKIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)S(=O)(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-4-(trifluoromethylsulfonyl)aniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4,6-tribromo-3-hydroxybenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5852207.png)
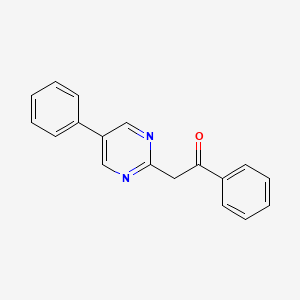

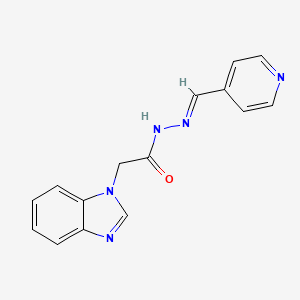
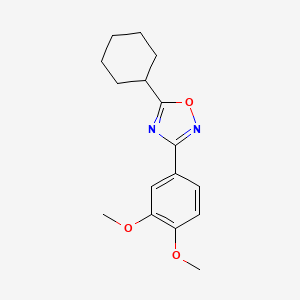

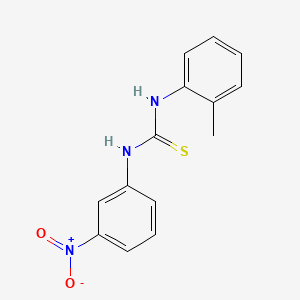
![ethyl [(2-nitrophenyl)sulfonyl]carbamate](/img/structure/B5852281.png)

![N-(5-chloro-2-methoxyphenyl)-2-[(3,5-dimethylbenzyl)thio]acetamide](/img/structure/B5852308.png)
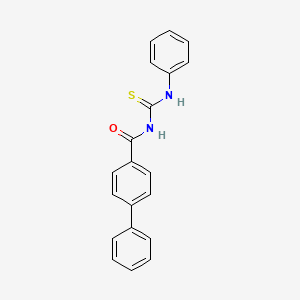
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-nitrophenyl)acetamide](/img/structure/B5852329.png)

